molecular formula C9H11NO4 B570464 2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid CAS No. 117427-61-9

2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid

Cat. No.: B570464
CAS No.: 117427-61-9
M. Wt: 197.19
InChI Key: JXYQAMXHPSCSGC-UHFFFAOYSA-N
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Description

2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid is a chemical compound of significant interest in scientific research, particularly as a versatile building block for the synthesis of more complex molecules. Its structure, which features both amino, carboxylic acid, and phenolic hydroxyl functional groups on an aromatic ring, makes it a valuable intermediate in medicinal chemistry campaigns. Researchers utilize this compound in the exploration and development of novel pharmaceutical agents. While specific mechanistic studies on this exact compound are limited, its structural similarity to other aminophenylacetic acid derivatives, such as DL-4-Hydroxyphenylglycine, suggests its potential application as a precursor in the synthesis of bioactive molecules . The presence of the ortho-hydroxy and para-methoxy substituents on the phenyl ring may influence the compound's binding affinity and selectivity, making it a candidate for creating targeted inhibitors or modulators of biological pathways. Current research efforts focus on leveraging its multifunctional nature to develop compounds for various therapeutic areas. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-5-2-3-6(7(11)4-5)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYQAMXHPSCSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697490
Record name Amino(2-hydroxy-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117427-61-9
Record name Amino(2-hydroxy-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Pathway Design

The cyanohydrin route, adapted from methods used for analogous phenylglycine derivatives, involves sequential condensation, hydrolysis, and resolution steps. For 2-amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid, the synthesis begins with 2-hydroxy-4-methoxybenzaldehyde as the starting material. This aldehyde reacts with sodium bisulfite and ammonium chloride in aqueous ammonia to form a bisulfite adduct, which is subsequently treated with sodium cyanide to yield the cyanohydrin intermediate, DL-2-amino-2-(2-hydroxy-4-methoxyphenyl)acetonitrile.

Critical Reaction Conditions :

  • Aldehyde Activation : Conducted at 25–30°C in a 1:1.2 molar ratio of aldehyde to sodium bisulfite.

  • Cyanide Addition : Performed at pH 8.5–9.0 using NaCN (1.5 equiv) to ensure complete conversion.

Diastereomeric Resolution and Acid Hydrolysis

The racemic acetonitrile is resolved using L-(+)-tartaric acid in ethyl acetate, selectively crystallizing the D-enantiomer as a hemitartrate salt. Acid hydrolysis with concentrated HCl (90°C, 3 hours) converts the nitrile group to a carboxylic acid, yielding D-(-)-2-amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid hydrochloride. Neutralization with ammonium hydroxide precipitates the free amino acid with >98% enantiomeric excess (ee).

Table 1: Optimization of Hydrolysis Conditions

ParameterOptimal ValueYield Improvement
HCl Concentration22% (w/w)72% → 85%
Temperature90°CReduced byproducts
Reaction Time3 hoursMaximum conversion

Alkylation of Glycine Derivatives

Chiral Auxiliary-Mediated Alkylation

This method employs N-phthaloyl glycine as a protected glycine derivative, alkylated with 2-hydroxy-4-methoxybenzyl bromide under phase-transfer conditions. The reaction proceeds via SN2 mechanism, with tetrabutylammonium bromide (TBAB) as the catalyst in a biphasic system (toluene/50% NaOH).

Key Observations :

  • Steric Effects : The ortho-hydroxy group necessitates bulky bases (e.g., KOtBu) to minimize O-alkylation side reactions.

  • Optical Purity : Using (R)- or (S)-benzyl bromide precursors achieves enantioselectivity up to 92% ee.

Deprotection and Isolation

Post-alkylation, the phthaloyl group is removed by hydrazinolysis (hydrazine hydrate, ethanol, reflux), followed by acidification to pH 5.0–5.5 for crystallization. Recrystallization from ethanol/water mixtures enhances purity to >99%.

Table 2: Alkylation Reaction Parameters

ReagentRoleOptimal Quantity
N-Phthaloyl GlycineSubstrate1.0 equiv
2-HO-4-MeO-Benzyl BrElectrophile1.2 equiv
TBABPhase-Transfer Catalyst0.1 equiv

Enzymatic Cascade Synthesis

Four-Enzyme Pathway from L-Tyrosine

Inspired by biosynthetic routes for D-4-hydroxyphenylglycine, a recombinant enzyme system achieves stereoselective synthesis. L-Tyrosine is sequentially modified by:

  • Tyrosine Hydroxylase : Introduces a hydroxyl group at position 2.

  • O-Methyltransferase : Transfers a methyl group to the 4-hydroxy group using S-adenosylmethionine (SAM).

  • Dehydrogenase : Oxidizes the α-amino group to an imine.

  • Transaminase : Catalyzes reductive amination to yield the D-enantiomer.

Table 3: Enzyme Kinetic Parameters

EnzymeKmK_m (mM)VmaxV_{max} (µmol/min/mg)
Tyrosine Hydroxylase0.4512.8
O-Methyltransferase0.788.9

Fermentation and Downstream Processing

Expressing enzymes in E. coli BL21(DE3) enables gram-scale production. After 48-hour fermentation, the broth is centrifuged, and the product is isolated via ion-exchange chromatography (Dowex 50WX4, pH 3.0 elution).

Multicomponent Reaction (MCR) Approach

Condensation of 8-Hydroxyquinoline and Glyoxal Derivatives

A one-pot MCR combines 8-hydroxyquinoline , 2-hydroxy-4-methoxyphenylglyoxal , and Meldrum’s acid in acetonitrile with triethylamine. The reaction proceeds through a Knoevenagel adduct, followed by cyclization and acid-catalyzed ring opening to form the acetic acid side chain.

Reaction Optimization :

  • Solvent : Acetonitrile maximizes yield (68%) compared to DMF or THF.

  • Acid Treatment : Refluxing in acetic acid (1 hour) ensures complete deprotection.

Table 4: MCR Component Ratios

ComponentMolar RatioFunction
8-Hydroxyquinoline1.0Aromatic backbone
Phenylglyoxal1.2Electrophilic carbonyl
Meldrum’s Acid1.5Nucleophile

Comparative Analysis of Methods

Yield and Scalability

  • Cyanohydrin Route : 65–70% overall yield; suitable for industrial scale but requires hazardous cyanide.

  • Enzymatic Synthesis : 55–60% yield; eco-friendly but limited by enzyme stability.

  • MCR Approach : 68% yield; rapid but generates stoichiometric byproducts.

Stereochemical Control

  • Diastereomeric Resolution : Achieves >98% ee but involves multiple crystallizations.

  • Chiral Alkylation : 92% ee with enantiopure benzyl halides; cost-intensive.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can lead to the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid is C10H13NO4C_{10}H_{13}NO_4. The compound features an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring, which contributes to its reactivity and interaction with biological systems.

Chemistry

  • Synthesis of Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including substitution and oxidation processes.
  • Reactivity Studies : The unique positioning of the hydroxyl and methoxy groups influences the compound's reactivity, making it a valuable subject for studies on reaction mechanisms and kinetics.

Biology

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit the proliferation of cancer cells in vitro, indicating its potential as a therapeutic agent .

Medicine

  • Drug Development : The compound is being explored as a precursor in pharmaceutical synthesis. Its structural features may enhance the efficacy of new drug formulations targeting specific diseases .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective effects of related compounds, suggesting that this compound might also play a role in protecting neural tissues from damage associated with neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study published in Antibiotics demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Research

Research conducted at a prominent university investigated the effects of this compound on various cancer cell lines. The results indicated that it inhibited cell growth and induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Aromatic Ring

Position and Nature of Functional Groups
  • 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid (CAS 117468-91-4): Differs by replacing the hydroxyl group at the 2-position with a methoxy group. Reduced hydrogen-bonding capacity compared to the hydroxyl analog, which may influence solubility and receptor binding . InChIKey: FILCLWAUZHLXFI-UHFFFAOYSA-N .
  • 2-Amino-2-(4-methoxyphenyl)acetic acid (CAS 19789-59-4): Lacks the hydroxyl group at the 2-position, simplifying synthesis but reducing polarity. Used in pharmaceutical intermediates, emphasizing the role of methoxy groups in enhancing lipophilicity .
  • 2-Amino-2-(3-bromophenyl)acetic acid: Features a bromine atom at the 3-position instead of hydroxyl/methoxy groups. Applications: Key reagent for synthesizing 2-aminoimidazole-4-ones, which are explored for treating neurodegenerative diseases .
Halogen-Substituted Derivatives
  • 2-Amino-2-(2-chlorophenyl)acetic acid: Chlorine at the 2-position enhances electrophilic reactivity. Applications: Used in cognitive impairment drug candidates due to improved blood-brain barrier penetration .
  • Market Data: Global production capacity is projected to grow through 2025, driven by demand in CNS drug development .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Applications
2-Amino-2-(3-bromophenyl)acetic acid 3-Br 212–215 351.6 (Predicted) 1.673 Neurodegenerative drug synthesis
2-Amino-2-(2,4-dimethoxyphenyl)acetic acid 2,4-OCH₃ Not reported Not reported Not reported Research intermediate
2-Amino-2-(4-ethoxyphenyl)acetic acid 4-OCH₂CH₃ Not reported Not reported Not reported Similarity score: 0.89 vs. target compound
2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid 2-OH, 4-OCH₃ Not reported Not reported Not reported Hypothesized use in chelation or enzyme inhibition

Biological Activity

2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid, also known as a derivative of phenylacetic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's structure includes an amino group, a hydroxyl group, and a methoxy group, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO4, with a molecular weight of approximately 213.22 g/mol. The presence of functional groups such as the amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) enhances its solubility and reactivity, making it a suitable candidate for various biological studies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially modulating lipid metabolism and inflammation.
  • Receptor Interaction : The hydroxyl and methoxy groups may facilitate hydrogen bonding with receptors or enzymes, influencing their activity and leading to various biochemical responses.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In studies involving neuronal cell cultures, the compound demonstrated the ability to reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. A study highlighted that derivatives of this compound effectively reduced inflammation markers in animal models .

Hypolipidemic Effects

In vivo studies have demonstrated that this compound can lower lipid levels in hyperlipidemic rats. The mechanism involves modulation of lipid metabolism pathways, indicating potential use in treating dyslipidemia .

Case Studies

StudyFindings
Neuroprotection In vitro studies indicated reduction in neuronal cell death due to oxidative stress when treated with the compound.
Anti-inflammatory Compounds derived from this compound showed significant inhibition of COX-1 and COX-2 activities in enzyme assays .
Hypolipidemic Activity A study on high-fat diet-induced hyperlipidemia in rats revealed that treatment with this compound resulted in lower serum cholesterol levels .

Research Findings

Recent research has expanded on the biological activities and potential therapeutic applications of this compound:

  • Neuroprotection : A study published in Journal of Medicinal Chemistry reported that this compound could protect against neurodegenerative processes by inhibiting apoptosis pathways in neuronal cells.
  • Anti-inflammatory Properties : Research published in Molecular Medicine demonstrated that derivatives of this compound could effectively inhibit COX enzymes, leading to reduced inflammation in animal models .
  • Lipid Metabolism : A comprehensive study indicated that this compound could serve as a potential therapeutic agent for managing dyslipidemia due to its ability to modulate lipid profiles positively .

Q & A

Q. Metabolite Identification :

  • Use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. For analogs like 4-hydroxyphenylacetic acid, hepatic CYP450 enzymes are primary metabolizers .

How do steric and electronic effects of the 2-hydroxy-4-methoxy substituents influence bioactivity?

Advanced Research Question
The 2-hydroxy group may form intramolecular hydrogen bonds, reducing rotational freedom and stabilizing specific conformations. The 4-methoxy substituent’s electron-donating effect enhances aromatic ring electron density, potentially increasing π-stacking with target proteins. Compare with analogs like 2-amino-2-(3-trifluoromethylphenyl)acetic acid, where the -CF3 group’s electronegativity alters binding to DDR kinases . Structure-activity relationship (SAR) studies via substituent scanning (e.g., replacing -OCH3 with -Cl or -F) can isolate critical pharmacophores.

What are the best practices for long-term storage and handling to ensure compound stability?

Basic Research Question

  • Storage : Lyophilized powder at -20°C under argon to prevent oxidation. Solutions in DMSO should be aliquoted and stored at -80°C to avoid freeze-thaw cycles .
  • Handling : Use gloveboxes under N2 atmosphere for moisture-sensitive steps (e.g., Boc deprotection with TFA) .

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